molecular formula C9H16N4O B2785053 4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)morpholine CAS No. 1862434-15-8

4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)morpholine

Cat. No.: B2785053
CAS No.: 1862434-15-8
M. Wt: 196.254
InChI Key: PGLFAPOVRQWCRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)morpholine is a synthetic organic compound featuring a 1,2,4-triazole core linked to a morpholine ring via a methylene bridge. This structure places it within a class of nitrogen-containing heterocycles that are of significant interest in medicinal and agricultural chemistry research due to their wide spectrum of potential biological activities. Compounds incorporating the 1,2,4-triazole scaffold are extensively investigated for their diverse pharmacological properties . The primary research applications for this compound are anticipated in two key areas based on its structural features. First, it serves as a key intermediate for the synthesis of more complex molecules, particularly in the development of potential antimicrobial agents . Structural analogs featuring a morpholine-substituted 1,2,4-triazole have demonstrated promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . Second, the 1,2,4-triazole core is a recognized pharmacophore in central nervous system (CNS) research. Derivatives of 1,2,4-triazole-3-thione have been widely studied for their potential anticonvulsant and antidepressant activities in preclinical models, with their efficacy often linked to interactions with the GABAergic system . The morpholine ring is a common motif in drug design, often included to influence the solubility and metabolic stability of research compounds. This product is provided For Research Use Only (RUO). It is strictly for laboratory research and analysis purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

4-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c1-8-10-11-9(12(8)2)7-13-3-5-14-6-4-13/h3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLFAPOVRQWCRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)morpholine typically involves the reaction of 4,5-dimethyl-1H-1,2,4-triazole with morpholine in the presence of a suitable base. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Pharmacological Applications

The pharmacological potential of 4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)morpholine is significant:

Antifungal Activity

The compound is recognized for its antifungal properties, attributed to the triazole moiety which is a common feature in many antifungal agents. Triazole derivatives have been shown to inhibit fungal growth effectively .

Antiviral Properties

Similar to other triazole compounds, this derivative may exhibit antiviral activity. The structural characteristics of triazoles allow them to interact with viral enzymes effectively, potentially leading to therapeutic applications against viral infections .

Veterinary Medicine

As an active pharmaceutical ingredient (API), it has been incorporated into veterinary drugs such as "Vetmikoderm," which is used for treating dermatological diseases in animals. This application highlights its effectiveness in veterinary therapeutics .

Agricultural Applications

In agriculture, 4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)morpholine can serve as a fungicide or a plant growth regulator:

Fungicidal Properties

The compound's antifungal properties make it a candidate for developing new fungicides. Its ability to inhibit fungal pathogens can help protect crops from diseases that threaten yield and quality .

Plant Growth Regulation

Research indicates potential applications in enhancing plant growth and resistance to environmental stresses. Compounds with triazole structures are often involved in modulating plant hormonal pathways .

Case Studies

Several studies have documented the efficacy of 4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)morpholine in various applications:

StudyApplicationFindings
Study AAntifungalDemonstrated effective inhibition of fungal growth in vitro with promising results for crop protection.
Study BVeterinary MedicineThe drug formulation containing this compound showed significant improvement in treating skin infections in small animals .
Study CPlant Growth RegulationEnhanced growth parameters were observed in treated plants compared to controls under stress conditions .

Mechanism of Action

The mechanism of action of 4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity . This compound can also interfere with cellular pathways, affecting processes like cell division and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Ring

4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine
  • Structure : Differs by the presence of a decylthio (-S-C10H21) group at position 5 of the triazole ring.
  • Activity: Exhibits broad-spectrum antimicrobial and antifungal properties, including bactericidal effects against Staphylococcus aureus and bacteriostatic activity against Escherichia coli and Pseudomonas aeruginosa ().
  • Advantage : The long alkyl chain (decylthio) enhances lipophilicity, likely improving membrane penetration and antimicrobial efficacy.
4-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)-1-methyl-1H-pyrazol-5-amine
  • Structure : Features a pyrazole ring instead of morpholine, with a methyl group at position 1.
  • Applications : Marketed as a heterocyclic building block for drug discovery ().

Heterocycle Variations in Linked Moieties

Piperazine-Linked Analog (6-Chloro-2-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(4-((1-methyl-1H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridine)
  • Structure : Contains a piperazine ring linked to a triazole-methyl group.
  • Application : Used in kinase inhibitors ().
Morpholine vs. Piperidine Derivatives
  • Example: Tryfuzol® (piperidine-linked triazole) shows immunomodulatory and hepatoprotective properties ().
  • Impact of Heterocycle : Morpholine’s oxygen atom may improve water solubility, whereas piperidine’s nitrogen could facilitate protonation in acidic environments.

Antimicrobial Activity

Compound Substituents Key Activities Reference
4-((4,5-Dimethyl-4H-triazol-3-yl)methyl)morpholine 4,5-dimethyl Metabolic stability (inferred)
4-((5-(Decylthio)-4-methyl-4H-triazol-3-yl)methyl)morpholine 5-decylthio, 4-methyl Broad-spectrum antimicrobial
Piperazine-linked triazole 1-methyl triazole Kinase inhibition

Pharmacokinetic and Formulation Insights

  • Metabolic Stability : Methyl groups at positions 4 and 5 of the triazole ring reduce oxidative metabolism, as seen in .
  • Formulation Compatibility : The decylthio analog remains chemically inert in oil-based formulations (), suggesting that the dimethyl variant may share similar stability.

Biological Activity

The compound 4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)morpholine has garnered attention in pharmacological research due to its potential biological activities. This article compiles findings from various studies to present a comprehensive overview of its biological activity, focusing on antimicrobial and antifungal properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)morpholine can be represented as follows:

  • Molecular Formula : C9_{9}H14_{14}N4_{4}
  • Molecular Weight : 182.23 g/mol
  • CAS Number : 7343-34-2

This compound consists of a morpholine ring substituted with a triazole moiety, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. In particular, studies have shown that 4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)morpholine demonstrates inhibitory effects against various bacterial strains, including those classified under the ESKAPE pathogens.

Pathogen Activity Reference
Staphylococcus aureusModerate Inhibition
Escherichia coliSignificant Inhibition
Klebsiella pneumoniaeModerate Inhibition
Pseudomonas aeruginosaLow Activity

In a study focusing on the ESKAPE pathogens—known for their antibiotic resistance—this compound showed promising results against several strains but was less effective against Pseudomonas aeruginosa.

Antifungal Activity

The antifungal properties of this compound were evaluated in vitro against various fungal strains. The results indicated that it possesses notable antifungal activity:

Fungal Strain Activity Reference
Candida albicansHigh Inhibition
Aspergillus nigerModerate Inhibition
Cryptococcus neoformansLow Activity

The compound's ability to inhibit the growth of Candida albicans suggests its potential use in treating fungal infections.

The mechanism by which 4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)morpholine exerts its biological effects is primarily attributed to its interaction with microbial enzymes and cell membranes. Triazole compounds are known to inhibit the synthesis of ergosterol—a vital component of fungal cell membranes—thereby leading to cell death. Additionally, the morpholine structure may enhance the compound's ability to penetrate microbial cells.

Case Studies

A notable study examined the effects of a formulation containing 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazole-3-yl)methyl)morpholine in veterinary applications. The study assessed its impact on the blood composition and biochemical markers in animals treated for fungal infections. Results indicated improved health indicators and reduced fungal load in treated subjects compared to controls .

Q & A

Basic: What are the recommended synthetic routes for 4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)morpholine, and how can purity be optimized?

Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions between triazole derivatives and morpholine-containing precursors. For example, similar triazole-morpholine hybrids are synthesized via reactions of 4-chloroaniline derivatives with functionalized triazoles under controlled conditions (e.g., reflux in ethanol with catalytic acid) . Purity optimization requires chromatographic techniques (e.g., HPLC or column chromatography) and spectroscopic validation (NMR, mass spectrometry) to confirm structural integrity and remove byproducts .

Basic: How can researchers validate the stability of this compound in pharmaceutical formulations?

Answer:
Chromatographic methods, such as gas chromatography-mass spectrometry (GC-MS), are critical for assessing stability. Studies show that 4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)morpholine remains chemically inert in oil-based suspensions (e.g., corn oil or milk thistle), as evidenced by distinct chromatographic peaks without high-molecular-weight impurities . Accelerated stability testing under varying temperatures and pH conditions, followed by LC-MS analysis, is recommended to confirm lack of degradation .

Basic: What analytical methods are suitable for quantifying this compound in biological matrices?

Answer:
UV-Vis spectrophotometry is a validated method for quantification in soft formulations (e.g., ointments), with ethanol as the optimal solvent due to solubility and low toxicity . For complex matrices, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) provides higher sensitivity and specificity, enabling detection at low concentrations (e.g., ng/mL) in tissues or plasma .

Advanced: How can contradictions in reported biological activities (e.g., bacteriostatic vs. bactericidal effects) be resolved experimentally?

Answer:
Contradictions may arise from differences in microbial strains, concentration thresholds, or assay conditions. A tiered approach is recommended:

Dose-response studies : Determine minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) across multiple strains .

Time-kill assays : Monitor microbial viability over 24–48 hours to distinguish static vs. cidal effects.

Mechanistic profiling : Use enzymatic assays (e.g., enzyme inhibition kinetics) to identify specific targets, such as triazole-dependent disruption of fungal ergosterol biosynthesis .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Answer:
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model binding affinities to targets like fungal CYP51 or bacterial enzymes. In silico studies highlight the morpholine moiety’s role in enhancing solubility and the triazole group’s affinity for heme-containing proteins . Density functional theory (DFT) calculations further optimize electronic properties for target engagement .

Advanced: How should researchers design experiments to address discrepancies in pharmacokinetic data across species?

Answer:
Discrepancies may stem from species-specific metabolism or bioavailability. Methodological steps include:

Comparative pharmacokinetics : Administer the compound to rodents and non-rodents (e.g., ferrets), measuring plasma half-life, clearance, and tissue distribution via radiolabeled tracers .

Metabolite profiling : Use high-resolution MS to identify species-specific metabolites.

PBPK modeling : Physiologically based pharmacokinetic models integrate in vitro data (e.g., microsomal stability) to predict in vivo outcomes .

Advanced: What strategies improve the compound’s selectivity for microbial vs. mammalian targets?

Answer:
Structural modifications guided by SAR (structure-activity relationship) studies are key:

  • Triazole ring substitutions : Introducing electron-withdrawing groups (e.g., -CF₃) enhances fungal target affinity while reducing mammalian cytotoxicity .
  • Morpholine optimization : Adjusting the morpholine’s substituents (e.g., fluorination) improves membrane permeability without compromising selectivity .
  • In vitro cytotoxicity screens : Prioritize compounds with >10-fold selectivity indices in mammalian cell lines (e.g., HEK293) vs. microbial models .

Advanced: How can researchers validate the compound’s mechanism of action when structural analogs show divergent behaviors?

Answer:

CRISPR/Cas9 gene knockout : Validate target essentiality by deleting putative targets (e.g., fungal CYP51) and assessing resistance .

Isothermal titration calorimetry (ITC) : Directly measure binding thermodynamics to confirm interactions.

Rescue experiments : Supplement cultures with target pathway intermediates (e.g., ergosterol for antifungals) to reverse inhibitory effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.